Epietiocholanolone

Antihyperglycemic Diabetes Metabolic effector

Epietiocholanolone is a critical endogenous metabolite for research, but sourcing high-purity material with reliable supply chain integrity can be challenging. Our offering is the exact solution: • ≥98% purity (HPLC), ideal for use as a certified reference standard in LC-MS/MS and GC-MS steroid panels. • Demonstrated 4-fold greater antihyperglycemic potency vs. DHEA in db/db diabetic mouse models, enabling lower dosing and reduced off-target effects. • Distinct pharmacological profile: lacks neurosteroid activity, serving as an essential negative control for GABAA receptor studies where etiocholanolone is used.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 571-31-3
Cat. No. B1201996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpietiocholanolone
CAS571-31-3
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
InChIInChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18+,19+/m1/s1
InChIKeyQGXBDMJGAMFCBF-XRJZGPCZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epietiocholanolone (CAS 571-31-3): A 5β-Reduced Androgen Metabolite with Metabolic Effector Activity


Epietiocholanolone (3β-hydroxy-5β-androstan-17-one; 5β-epiandrosterone) is a 5β-reduced steroid and a major metabolite of dehydroepiandrosterone (DHEA) and testosterone [1]. It is an endogenous 17-ketosteroid that exhibits weak androgenic activity but demonstrates distinct pharmacological properties as a metabolic effector, including potent antihyperglycemic and antiobesity effects in animal models [2]. Unlike its 3α-hydroxy epimer etiocholanolone, epietiocholanolone is not a neurosteroid and does not significantly modulate GABAA receptors, highlighting its unique pharmacological profile [3].

Why Epietiocholanolone Cannot Be Substituted by Etiocholanolone or DHEA in Research and Procurement


Epietiocholanolone and its 3α-hydroxy epimer etiocholanolone exhibit markedly different pharmacological profiles. Epietiocholanolone lacks the neurosteroid activity and anticonvulsant effects characteristic of etiocholanolone, instead demonstrating superior antihyperglycemic potency relative to its precursor DHEA [1]. Furthermore, the two epimers exhibit distinct metabolic fates and are differentially regulated as biomarkers in pathological states such as PCOS, where 11OH-epietiocholanolone and 11K-etiocholanolone show divergent circulating levels [2]. These differences preclude simple substitution in experimental or industrial contexts where specific metabolic or pharmacological endpoints are targeted.

Quantitative Differentiation of Epietiocholanolone: Key Evidence for Scientific Selection


Superior Antihyperglycemic Potency of Epietiocholanolone vs. DHEA in Diabetic Mice

Epietiocholanolone (β-ET) prevents severe diabetes in C57BL/KsJ-db/db mice at a dietary concentration of 0.1%, which is one-quarter the effective dose of its precursor DHEA (0.4%) required for comparable antihyperglycemic effects [1]. Furthermore, when combined with suboptimal estradiol, β-ET normalizes hyperglycemia at concentrations as low as 0.025% in the diet, demonstrating synergistic efficacy [2].

Antihyperglycemic Diabetes Metabolic effector

Lack of Neurosteroid Activity: Epietiocholanolone vs. Etiocholanolone in GABAergic Modulation

Epietiocholanolone is not a neurosteroid and does not exhibit significant positive allosteric modulation of GABAA receptors, in contrast to its 3α-hydroxy epimer etiocholanolone, which acts as a GABAA receptor PAM with anticonvulsant activity [1]. Etiocholanolone demonstrates in vivo anticonvulsant ED50 values of 57.6 mg/kg (6-Hz test) and 109.1 mg/kg (PTZ test) in mice, whereas epietiocholanolone lacks such activity entirely [2].

Neurosteroid GABAA receptor Anticonvulsant

Distinct Metabolic Fate and Biomarker Profile: Epietiocholanolone vs. Etiocholanolone in PCOS

Circulating levels of 11OH-epietiocholanolone and 11K-etiocholanolone are differentially elevated in women with polycystic ovary syndrome (PCOS). In PCOS patients, 11OH-epietiocholanolone levels were 2.24 ± 1.27 nmol/L compared to 0.97 ± 0.30 nmol/L in normal responders, representing a 2.3-fold increase [1]. In contrast, 11K-etiocholanolone levels were 1.69 ± 1.46 nmol/L in PCOS versus 6.78 ± 4.63 nmol/L in normal responders, a 4-fold decrease [1].

Biomarker Metabolomics PCOS

Neuronal Inhibitory Effect of Epietiocholanolone vs. 5α-Reduced Androgens

Epietiocholanolone produces neuronal inhibitory effects in the cat brain at high doses, similar to other 5β-reduced steroids including 5β-dihydrotestosterone and etiocholanolone. In contrast, testosterone and its 5α-reduced metabolites (5α-dihydrotestosterone and 5α-androstanedione) are completely ineffective in this assay [1]. This demonstrates that 5β-reduction, rather than 3-hydroxy stereochemistry, is the critical determinant for this neurodepressant activity.

Neuropharmacology Neuronal inhibition Steroid hormones

Optimal Research and Procurement Applications for Epietiocholanolone (CAS 571-31-3)


Metabolic Disease Research: Diabetes and Obesity Studies

Epietiocholanolone is ideal for metabolic disease research requiring potent antihyperglycemic and antiobesity effects without confounding neurosteroid activity. Its 4-fold greater potency than DHEA in diabetic mouse models [1] enables lower dosing and reduced off-target effects. The compound's ability to maintain pancreatic islet integrity makes it particularly valuable for investigating mechanisms of β-cell preservation in type 2 diabetes [2].

Steroid Metabolomics and Biomarker Discovery

As a high-purity reference standard, epietiocholanolone is essential for accurate quantification in LC-MS/MS and GC-MS steroid panels. Its differential regulation relative to etiocholanolone in conditions like PCOS [1] necessitates the use of certified reference materials to avoid misidentification and ensure reproducible biomarker measurements across clinical metabolomics studies.

Negative Control in Neurosteroid Pharmacology

Researchers investigating GABAA receptor modulation and anticonvulsant mechanisms require epietiocholanolone as a critical negative control. Sharing the same 5β-reduced steroidal backbone as the active neurosteroid etiocholanolone but lacking GABAergic activity [1], epietiocholanolone enables rigorous structure-activity relationship studies and validation of target engagement assays.

Androgen Metabolism and Endocrinology Research

Epietiocholanolone serves as a key intermediate in testosterone and DHEA metabolic pathways. Its formation via 5β-reductase and 3β-hydroxysteroid dehydrogenase makes it a valuable probe for studying enzymatic activities in liver and other tissues [1]. The compound is also used as a substrate for histochemical localization of 3β-hydroxysteroid dehydrogenase activity [2].

Technical Documentation Hub

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